molecular formula C21H20N2O10 B14251318 Trimethyl 1,3-bis(4-nitrophenyl)propane-1,1,3-tricarboxylate CAS No. 494836-69-0

Trimethyl 1,3-bis(4-nitrophenyl)propane-1,1,3-tricarboxylate

Cat. No.: B14251318
CAS No.: 494836-69-0
M. Wt: 460.4 g/mol
InChI Key: RRYZZWGFJBRYBG-UHFFFAOYSA-N
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Description

Trimethyl 1,3-bis(4-nitrophenyl)propane-1,1,3-tricarboxylate is a chemical compound with the molecular formula C21H20N2O10 It is known for its unique structure, which includes three carboxylate groups and two nitrophenyl groups attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl 1,3-bis(4-nitrophenyl)propane-1,1,3-tricarboxylate typically involves the esterification of 1,3-bis(4-nitrophenyl)propane-1,1,3-tricarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to distillation and recrystallization to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Trimethyl 1,3-bis(4-nitrophenyl)propane-1,1,3-tricarboxylate undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

    Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Amines, alcohols, base catalysts.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: 1,3-bis(4-aminophenyl)propane-1,1,3-tricarboxylate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 1,3-bis(4-nitrophenyl)propane-1,1,3-tricarboxylic acid.

Scientific Research Applications

Trimethyl 1,3-bis(4-nitrophenyl)propane-1,1,3-tricarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Trimethyl 1,3-bis(4-nitrophenyl)propane-1,1,3-tricarboxylate involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the ester groups can undergo hydrolysis or substitution reactions. These interactions can lead to various biological and chemical effects, depending on the specific context and conditions.

Comparison with Similar Compounds

Similar Compounds

    Trimethyl 1,1,3-propanetricarboxylate: Similar structure but lacks the nitrophenyl groups.

    1,3-bis(4-nitrophenyl)propane-1,1,3-tricarboxylic acid: Similar structure but in the acid form rather than the ester form.

Uniqueness

Trimethyl 1,3-bis(4-nitrophenyl)propane-1,1,3-tricarboxylate is unique due to the presence of both nitrophenyl and ester groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions makes it a versatile compound in research and industrial applications.

Properties

CAS No.

494836-69-0

Molecular Formula

C21H20N2O10

Molecular Weight

460.4 g/mol

IUPAC Name

trimethyl 1,3-bis(4-nitrophenyl)propane-1,1,3-tricarboxylate

InChI

InChI=1S/C21H20N2O10/c1-31-18(24)17(13-4-8-15(9-5-13)22(27)28)12-21(19(25)32-2,20(26)33-3)14-6-10-16(11-7-14)23(29)30/h4-11,17H,12H2,1-3H3

InChI Key

RRYZZWGFJBRYBG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC(C1=CC=C(C=C1)[N+](=O)[O-])(C(=O)OC)C(=O)OC)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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